molecular formula C8H7BrN2O4 B8106730 Methyl 2-amino-3-bromo-5-nitrobenzoate

Methyl 2-amino-3-bromo-5-nitrobenzoate

Cat. No.: B8106730
M. Wt: 275.06 g/mol
InChI Key: WKGMRNVMTBOZIS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-bromo-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and esterification of benzoic acid derivatives. One common synthetic route involves the following steps:

    Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Bromination: The nitrated benzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to add the bromine atom.

    Esterification: The resulting 2-amino-3-bromo-5-nitrobenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-bromo-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride in ethanol and water.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and ammonium chloride in ethanol and water at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Reduction: Methyl 2-amino-3-bromo-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-amino-3-bromo-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-amino-3-bromo-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-bromo-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro, amino, and bromine groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Methyl 2-amino-3-bromo-5-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-amino-3-chloro-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Methyl 2-amino-3-bromo-4-nitrobenzoate: The position of the nitro group is different, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3-bromo-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGMRNVMTBOZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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